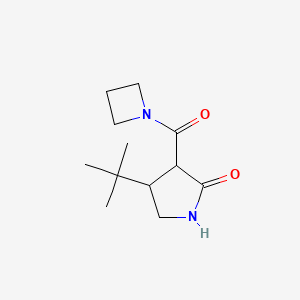

3-(Azetidine-1-carbonyl)-4-tert-butylpyrrolidin-2-one

Description

Properties

IUPAC Name |

3-(azetidine-1-carbonyl)-4-tert-butylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O2/c1-12(2,3)8-7-13-10(15)9(8)11(16)14-5-4-6-14/h8-9H,4-7H2,1-3H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDOMGNZCIRVJCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CNC(=O)C1C(=O)N2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azetidine-1-carbonyl)-4-tert-butylpyrrolidin-2-one typically involves multiple steps, starting with the preparation of azetidine-1-carbonyl chloride. This intermediate is then reacted with other precursors under controlled conditions to form the final compound. The reaction mixture is often stirred at room temperature for several hours before being concentrated under reduced pressure .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Azetidine-1-carbonyl)-4-tert-butylpyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

Reduction: This involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been studied for its ability to act as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme implicated in various pathological conditions. Inhibition of sEH has been linked to therapeutic benefits in several disease states, including:

- Cardiovascular Diseases : By modulating the metabolism of epoxyeicosatrienoic acids (EETs), which have vasodilatory effects, inhibitors like 3-(Azetidine-1-carbonyl)-4-tert-butylpyrrolidin-2-one may help manage hypertension and other cardiovascular disorders .

- Neuropathic Pain : Research indicates that sEH inhibitors can alleviate neuropathic pain, suggesting that this compound may provide relief for patients suffering from chronic pain conditions .

- Metabolic Disorders : The compound's inhibition of sEH may also be beneficial in treating metabolic syndromes such as obesity and diabetes by improving insulin sensitivity and reducing inflammation .

Mechanistic Insights

The mechanism of action for this compound involves the selective inhibition of sEH, which plays a crucial role in the metabolism of fatty acids. By preventing the conversion of EETs into their less active diols, the compound enhances the bioavailability of these beneficial lipids, leading to improved physiological outcomes .

Case Study 1: Pain Management

In a study involving animal models, administration of compounds similar to this compound resulted in significant reductions in pain scores compared to control groups. The findings suggest a robust analgesic effect attributed to the modulation of inflammatory pathways mediated by sEH inhibition .

Case Study 2: Cardiovascular Health

Another study demonstrated that treatment with sEH inhibitors led to improved vascular function in hypertensive rat models. The results indicated a reduction in blood pressure and enhanced endothelial function, supporting the potential use of this compound in managing cardiovascular diseases .

Comparative Analysis with Other Compounds

| Compound Name | Mechanism of Action | Disease Targeted | Efficacy Level |

|---|---|---|---|

| This compound | sEH Inhibition | Cardiovascular, Neuropathic Pain | High |

| Other sEH Inhibitors (e.g., AUDA) | sEH Inhibition | Metabolic Disorders | Moderate |

| Traditional Analgesics | COX Inhibition | Pain Management | Variable |

Mechanism of Action

The mechanism of action for 3-(Azetidine-1-carbonyl)-4-tert-butylpyrrolidin-2-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may act on enzymes or receptors, altering their activity and thereby influencing cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-(Azetidine-1-carbonyl)-4-tert-butylpyrrolidin-2-one with structurally related pyrrolidin-2-one derivatives from the evidence, focusing on synthesis, substituent effects, and physicochemical properties.

Physicochemical and Spectral Properties

While direct data for the target compound are unavailable, analogs provide insights:

- NMR Shifts: tert-Butyl groups in analogs produce characteristic singlets at ~1.2–1.4 ppm (¹H NMR) . The azetidine carbonyl in the target compound may resonate downfield (~170–175 ppm in ¹³C NMR) compared to sulfonamide or ester carbonyls.

- Thermal Stability: The tert-butyl group improves thermal stability, as seen in analogs with high melting points (e.g., 27a/27b: 148–150°C vs. 132–134°C for hexyl derivatives) .

Functional Group Impact on Reactivity

- Azetidine vs.

- Electron-Withdrawing Groups: Sulfonyl and carbonyl groups in analogs act as electron-withdrawing groups, polarizing the lactam ring. The target compound’s azetidine carbonyl may similarly enhance electrophilicity at the pyrrolidinone carbonyl .

Biological Activity

3-(Azetidine-1-carbonyl)-4-tert-butylpyrrolidin-2-one is a compound that has garnered attention due to its potential biological activities, particularly as an inhibitor of specific enzymes and pathways relevant to various diseases. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrrolidine ring substituted with a tert-butyl group and an azetidine carbonyl moiety, which is crucial for its biological activity.

The primary mechanism by which this compound exerts its effects is through the inhibition of phosphatidylinositol 3-kinase (PI3K) pathways. PI3K is a critical enzyme involved in various cellular processes, including growth, proliferation, and survival. Inhibition of this pathway can lead to reduced tumor growth and improved outcomes in cancer therapies.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Cancer Research : A study demonstrated that this compound effectively inhibited PI3K signaling in various cancer cell lines, leading to decreased cell viability and increased apoptosis. The results suggest its potential as a therapeutic agent in oncology .

- Inflammation Models : In animal models of inflammation, treatment with this compound resulted in significant reductions in inflammatory markers such as TNF-alpha and IL-6, indicating its potential use in treating inflammatory diseases .

- Neuroprotection : Research has shown that this compound may protect neuronal cells from oxidative stress-induced damage. In vitro studies indicated that it reduces apoptosis in neuronal cell lines exposed to neurotoxic agents .

- Antimicrobial Activity : Preliminary findings suggest that this compound exhibits antimicrobial properties against certain strains of bacteria, although further studies are required to elucidate the mechanisms involved .

Q & A

Basic Research Questions

Q. How can synthetic routes for 3-(Azetidine-1-carbonyl)-4-tert-butylpyrrolidin-2-one be optimized to improve yield and purity?

- Methodological Answer : The compound’s synthesis often involves multi-step reactions, such as coupling azetidine derivatives with activated pyrrolidinone intermediates. To optimize yield, consider adjusting reaction conditions (e.g., temperature, solvent polarity, or catalyst loading). For example, using lithium diisopropylamide (LDA) or tert-butoxide as a base may enhance nucleophilic substitution efficiency in azetidine ring formation . Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) and characterization via NMR and HRMS are critical to confirm purity and structural integrity .

Q. What spectroscopic techniques are most reliable for characterizing the stereochemistry of this compound?

- Methodological Answer : NMR is essential for identifying stereochemical outcomes, particularly coupling constants (-values) between protons on adjacent carbons. For example, vicinal coupling constants (e.g., ) can distinguish cis/trans configurations in the pyrrolidinone ring. Complementary techniques like X-ray crystallography (using SHELXL for refinement) or NOESY experiments provide definitive stereochemical assignments .

Advanced Research Questions

Q. How do steric effects from the tert-butyl group influence the conformational dynamics of this compound?

- Methodological Answer : The tert-butyl group introduces significant steric hindrance, restricting ring puckering in the pyrrolidinone moiety. Computational methods (e.g., DFT calculations) combined with Cremer-Pople puckering parameters can quantify ring distortion. For instance, amplitude () and phase () coordinates derived from crystallographic data reveal deviations from planarity, with the tert-butyl group favoring equatorial orientations to minimize 1,3-diaxial interactions .

Q. What strategies resolve contradictions in crystallographic vs. solution-phase structural data for this compound?

- Methodological Answer : Discrepancies often arise from crystal packing forces (e.g., hydrogen bonding) versus dynamic solvation effects. To reconcile

- Perform temperature-dependent NMR to assess conformational flexibility in solution.

- Compare multiple crystal structures (using SHELX refinement) to identify persistent motifs.

- Use molecular dynamics (MD) simulations to model solvent interactions and validate against experimental data .

Q. How can computational modeling predict the reactivity of the azetidine carbonyl group in nucleophilic reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density surfaces to identify reactive sites. For example, the azetidine carbonyl’s electrophilicity is influenced by adjacent substituents; Natural Population Analysis (NPA) charges quantify polarization, guiding predictions of regioselectivity in acyl transfer reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.